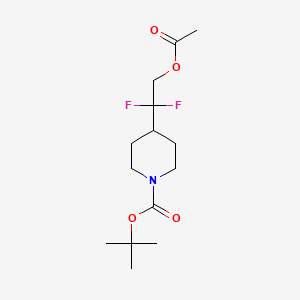

tert-butyl 4-(2-Acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate

Description

tert-butyl 4-(2-Acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate (CAS: 1864073-07-3) is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-acetoxy-1,1-difluoroethyl substituent at the 4-position of the piperidine ring. Its molecular formula is estimated to be C₁₄H₂₃F₂NO₄ (molecular weight ≈ 307.3 g/mol). The compound is commercially available with a purity of 95% and is primarily utilized in pharmaceutical and agrochemical research as a synthetic intermediate .

The acetoxy-difluoroethyl moiety is structurally significant:

- The acetoxy group may act as a prodrug motif, undergoing hydrolysis in vivo to release an alcohol derivative for enhanced activity .

Synthetic routes for this compound likely follow general procedures for tert-butyl piperidine carboxylates, such as nucleophilic substitution or coupling reactions. For example, tert-butyl 4-aminopiperidine-1-carboxylate (a common precursor) can react with fluorinated electrophiles to introduce the difluoroethyl group, followed by acetylation .

Properties

IUPAC Name |

tert-butyl 4-(2-acetyloxy-1,1-difluoroethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23F2NO4/c1-10(18)20-9-14(15,16)11-5-7-17(8-6-11)12(19)21-13(2,3)4/h11H,5-9H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDEJCXYZHVBZTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C1CCN(CC1)C(=O)OC(C)(C)C)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:

Formation of the piperidine ring: Starting with a suitable precursor, such as 4-piperidone, the piperidine ring is formed through a series of reactions including reduction and cyclization.

Introduction of the tert-butyl group: The tert-butyl group is introduced via a tert-butylation reaction, often using tert-butyl chloride and a strong base.

Addition of the acetoxy group: The acetoxy group is added through an esterification reaction, typically using acetic anhydride and a catalyst.

Incorporation of fluorine atoms: The fluorine atoms are introduced via a fluorination reaction, often using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of tert-butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its potential therapeutic applications. The presence of the piperidine moiety is crucial as it is often found in various pharmacologically active compounds. Research indicates that derivatives of piperidine exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and antitumor effects.

Synthesis of Bioactive Molecules

Tert-butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate serves as an intermediate in the synthesis of more complex bioactive molecules. Its acetoxy group can be easily modified to introduce other functional groups, facilitating the development of novel compounds with specific biological activities.

Fluorinated Compounds

The difluoroethyl substituent enhances the lipophilicity and metabolic stability of the resulting compounds. Fluorinated organic compounds are known to exhibit improved pharmacokinetic properties, making them attractive candidates for drug development. This characteristic is particularly beneficial in designing drugs that require prolonged action or reduced degradation in biological systems.

Case Studies

Several studies have highlighted the utility of tert-butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate in various research scenarios:

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The acetoxy group can undergo hydrolysis to release acetic acid, while the piperidine ring can interact with various biological receptors. The fluorine atoms enhance the compound’s stability and bioavailability, making it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

- Fluorinated Derivatives: The difluoroethyl group in the target compound increases resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate), as fluorine’s electronegativity stabilizes adjacent bonds .

- Halogenated Analogues : Bromo- and chloro-substituted derivatives (e.g., ) exhibit enhanced reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making them valuable in constructing complex aryl-piperidine scaffolds.

- Thiol-Containing Derivatives : The mercaptoethyl analog enables site-specific modifications in peptide and protein engineering via thiol-disulfide exchange.

Biological Activity

tert-butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate (CAS Number: 1864073-07-3) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tert-butyl group and a difluoroethyl moiety, which may influence its pharmacological properties.

The chemical structure of tert-butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate is characterized by the following features:

- Piperidine Ring : A six-membered saturated nitrogen-containing ring.

- Acetoxy Group : This functional group may enhance the lipophilicity and bioavailability of the compound.

- Difluoroethyl Moiety : The presence of fluorine atoms can improve metabolic stability and alter biological interactions.

In Vitro Studies

Research indicates that compounds similar to tert-butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate exhibit various biological activities:

-

Acetylcholinesterase Inhibition :

- Compounds with structural similarities have shown significant inhibition of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. For example, a study demonstrated that certain piperidine derivatives had IC50 values in the low micromolar range, indicating potent AChE inhibitory activity .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Case Studies

A recent case study highlighted the synthesis and biological evaluation of various piperidine derivatives, including those with difluoroethyl substitutions. These compounds were tested for their effects on AChE and showed promising results, supporting further exploration into their therapeutic potential for cognitive disorders .

Structure-Activity Relationship (SAR)

The biological activity of tert-butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate can be influenced by several factors:

- Substituent Variations : The nature and position of substituents on the piperidine ring significantly impact AChE inhibition and other biological activities.

- Fluorination : The incorporation of fluorine atoms has been shown to enhance binding affinity to target enzymes due to increased lipophilicity and electronic effects.

Comparative Analysis

A summary table comparing key biological activities of related compounds is presented below:

| Compound Name | AChE Inhibition (IC50 µM) | Antimicrobial Activity | Anti-inflammatory Activity |

|---|---|---|---|

| tert-butyl 4-(2-acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate | TBD | TBD | TBD |

| Piperidine derivative A | 2.7 | Moderate | Yes |

| Piperidine derivative B | 5.0 | High | No |

Q & A

Q. What are the key considerations for synthesizing tert-butyl 4-(2-Acetoxy-1,1-difluoroethyl)piperidine-1-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: Synthesis of this compound likely involves functionalization of the piperidine ring. Key steps include:

- Introduction of the 1,1-difluoroethyl group : Use fluorinated reagents (e.g., DAST or Deoxo-Fluor) under anhydrous conditions, monitoring reaction progress via TLC or LC-MS.

- Acetoxy group incorporation : Employ acetylation with acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to protect hydroxyl intermediates.

- Boc protection : The tert-butyl carbamate (Boc) group is stable under basic conditions but cleaved under acidic media (e.g., TFA).

- Optimization : Temperature control (0–25°C for fluorination) and inert atmospheres (N₂/Ar) are critical. For conflicting yields, vary solvent polarity (e.g., DCM vs. THF) or catalyst loading .

Q. How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of volatile byproducts. Respiratory protection (N95 masks) is advised if dust or aerosols form .

- Storage : Store in airtight containers under inert gas (N₂) at –20°C to prevent hydrolysis of the acetoxy group. Desiccants (silica gel) mitigate moisture-induced degradation .

- Waste disposal : Segregate organic waste and consult certified hazardous waste services for incineration .

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR confirms structural integrity. Key signals: tert-butyl (δ ~1.4 ppm, singlet), acetoxy (δ ~2.1 ppm, singlet), and difluoroethyl (¹⁹F NMR: δ –100 to –120 ppm, doublet) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (expected [M+H]⁺: ~332.2 g/mol). Fragmentation patterns differentiate regioisomers.

- IR Spectroscopy : Confirm ester C=O stretch (~1740 cm⁻¹) and carbamate C=O (~1680 cm⁻¹) .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR, MS) be resolved during structural confirmation?

Methodological Answer:

- Cross-validation : Compare experimental NMR shifts with computational predictions (DFT calculations via Gaussian or ADF). For MS, isotope pattern analysis distinguishes molecular ions from adducts.

- 2D NMR : Use HSQC and HMBC to assign ambiguous proton-carbon correlations, especially near the difluoroethyl group.

- Crystallography : If crystalline, X-ray diffraction (using SHELX for refinement) provides definitive structural proof. For non-crystalline samples, dynamic NMR (variable-temperature studies) resolves conformational ambiguities .

Q. What strategies are effective in addressing low yields during the introduction of the 1,1-difluoroethyl group?

Methodological Answer:

- Reagent selection : Replace DAST with milder fluorinating agents (e.g., XtalFluor-E) to reduce side reactions.

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance reagent solubility but may increase hydrolysis risk. Test mixed solvents (e.g., DCM/THF).

- Temperature modulation : Lower temperatures (–10°C) slow competing elimination pathways.

- Additives : Use molecular sieves to scavenge HF byproducts or catalytic bases (e.g., DIPEA) to neutralize acids .

Q. How can computational chemistry aid in predicting reactivity or stereochemical outcomes for derivatives of this compound?

Methodological Answer:

- Reactivity prediction : DFT calculations (B3LYP/6-31G*) model transition states for fluorination or acetylation steps. Fukui indices identify nucleophilic/electrophilic sites.

- Stereochemistry : Molecular docking (AutoDock Vina) or MD simulations assess steric effects in chiral intermediates.

- Solvent effects : COSMO-RS simulations predict solvation energies to guide solvent selection for recrystallization .

Q. What experimental precautions are critical when working with fluorinated intermediates in the synthesis of this compound?

Methodological Answer:

- HF mitigation : Fluorination reactions often release HF. Use Teflon-coated equipment and CaCO₃ traps to neutralize gaseous HF.

- Compatibility checks : Ensure glassware/reactors are resistant to HF (e.g., Hastelloy or PFA-lined systems).

- Post-reaction quenching : Neutralize residual HF with aqueous NaHCO₃ or KF solutions before workup .

Q. How can researchers troubleshoot unexpected byproducts during Boc deprotection?

Methodological Answer:

- Acid selection : Replace TFA with HCl/dioxane for milder deprotection. Monitor reaction via LC-MS to detect premature Boc cleavage.

- Temperature control : Excessive heat (>40°C) can degrade the piperidine ring. Use ice baths for exothermic reactions.

- Scavengers : Add trisopropylsilane (TIS) or H₂O to suppress carbocation rearrangements during acid treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.